3-溴-4-(氧杂环己烷-4-基氧基)苯胺

描述

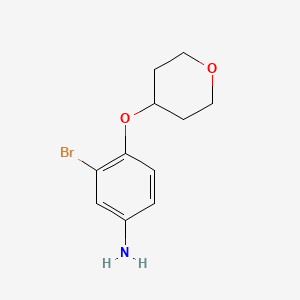

3-Bromo-4-(oxan-4-yloxy)aniline is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-4-(oxan-4-yloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(oxan-4-yloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物研究

3-溴-4-(氧杂环己烷-4-基氧基)苯胺: 是一种可用于药物开发的化合物。其结构允许通过溴化反应引入各种取代基,从而可以合成新型候选药物。 氧杂环己烷-基氧基的存在也可能有助于衍生物的溶解度和生物利用度 .

农药开发

在农药化学中,3-溴-4-(氧杂环己烷-4-基氧基)苯胺用作除草剂和杀虫剂合成的前体。 其溴原子可以进行进一步的化学转化,为创建针对特定害虫或杂草而不伤害作物的化合物提供通用的骨架 .

材料科学

该化合物在材料科学领域有应用,特别是在有机半导体的合成中。 3-溴-4-(氧杂环己烷-4-基氧基)苯胺中的溴原子是偶联反应的反应位点,而偶联反应对于创建用于电子器件的共轭聚合物至关重要 .

化学合成

3-溴-4-(氧杂环己烷-4-基氧基)苯胺: 是有机合成中的一种有价值的中间体。它可用于交叉偶联反应,例如 Suzuki 和 Heck 反应,这些反应对于构建复杂的有机分子至关重要。 溴原子充当良好的离去基团,有利于碳-碳键的形成 .

分析化学

在分析化学中,3-溴-4-(氧杂环己烷-4-基氧基)苯胺的衍生物可以用作标准品或试剂。 它们可用于校准仪器或作为开发新分析方法(例如色谱法或光谱法)的组成部分 .

生命科学研究

该化合物的衍生物可以探索其生物活性。 在生命科学中,它们可能用于细胞生物学研究,作为探针来理解生化途径,或作为针对各种疾病的潜在治疗剂 .

生物活性

3-Bromo-4-(oxan-4-yloxy)aniline, with the chemical formula CHBrNO and CAS number 1249747-57-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 284.14 g/mol

- Purity Limit : ≥ 95%

- Storage Conditions : Store at 0-8 °C

Potential Mechanisms Include:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing cellular responses and signaling cascades.

Biological Activity

Research into the biological activity of 3-Bromo-4-(oxan-4-yloxy)aniline has suggested several potential applications:

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. While specific data for 3-Bromo-4-(oxan-4-yloxy)aniline is sparse, it may exhibit activity against various bacterial strains.

Anti-inflammatory Effects

Compounds in the same class have demonstrated anti-inflammatory effects in vitro. This suggests that 3-Bromo-4-(oxan-4-yloxy)aniline could potentially modulate inflammatory pathways.

Anticancer Potential

Research into related aniline derivatives has shown promise in anticancer applications. The ability of these compounds to interfere with cancer cell proliferation and induce apoptosis could extend to 3-Bromo-4-(oxan-4-yloxy)aniline.

Research Findings and Case Studies

While specific case studies on 3-Bromo-4-(oxan-4-yloxy)aniline are not extensively documented, related compounds provide insights into its potential applications:

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-Aminophenol Derivatives | Antimicrobial, anticancer | |

| Phenolic Compounds | Anti-inflammatory | |

| Aniline Derivatives | Enzyme inhibition |

Example Study

A study on phenolic compounds indicated that certain derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. This could imply a similar effect for 3-Bromo-4-(oxan-4-yloxy)aniline, warranting further investigation into its efficacy against these pathogens.

属性

IUPAC Name |

3-bromo-4-(oxan-4-yloxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQGSFNZRGQLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。